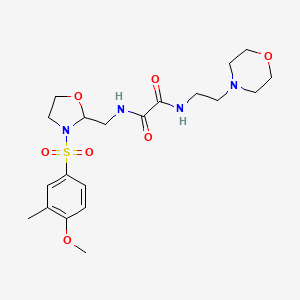

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

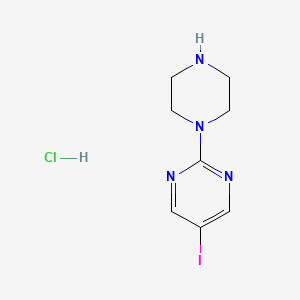

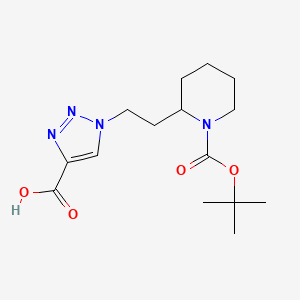

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Mechanism of Action

Oxazolidinones, including compounds structurally related to the one , have been explored for their antibacterial properties. These compounds exhibit a novel mechanism of bacterial protein synthesis inhibition, making them potent against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, Streptococcus pyogenes, and pneumoniae, among others. The non-cross-resistance with other antibacterial agents, unaffected activity by human serum, and lack of rapid resistance development highlight their potential in addressing antibiotic resistance challenges (Zurenko et al., 1996).

Herbicidal and Antimicrobial Agents

The synthesis of new heterocyclic compounds based on oxazolidine and morpholine frameworks has been investigated for their biological activities. Specifically, derivatives have been prepared to exhibit herbicidal activities by targeting protoporphyrinogen oxidase, a critical enzyme in plant metabolism. This approach demonstrates the chemical versatility of oxazolidine and morpholine derivatives in developing novel herbicides with potential applications in agriculture (Luo et al., 2008).

Synthesis of N-Heterocycles

The chemical versatility of the oxazolidine and morpholine moieties extends to the synthesis of N-heterocycles, which are pivotal in medicinal chemistry. Efficient synthetic routes to create morpholine derivatives showcase their significance in constructing complex molecules. These methodologies provide a foundation for developing new drugs with improved pharmacological profiles, emphasizing the importance of such chemical structures in drug design and discovery (Matlock et al., 2015).

Electrophoretic and Biocompatible Polymers

Research into the development of biocompatible polymers for medical applications has also utilized oxazolidine derivatives. For instance, poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides have been studied for their electrophoretic deposition capabilities, including the integration with bioactive glass. This work highlights the role of oxazolidine derivatives in fabricating coatings and materials with potential biomedical applications, such as drug delivery systems and implantable devices (Hayashi & Takasu, 2015).

properties

IUPAC Name |

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCHJKUWQNGIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)